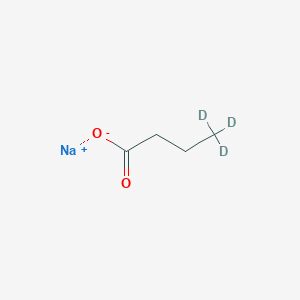

Sodium butyrate-4,4,4-D3

Overview

Description

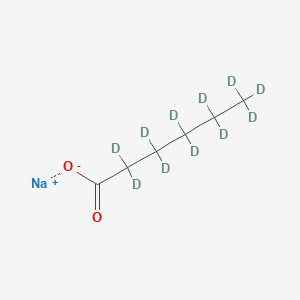

Sodium Butyrate-4,4,4-D3, also known as Butyric Acid, Sodium Salt, is a compound with the formula CD3CH2CH2COONa . It has a molecular weight of 113.11 . It’s the sodium salt of butyric acid and has various effects on cultured mammalian cells including inhibition of proliferation, induction of differentiation, and induction or repression of gene expression .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula CD3CH2CH2COONa . The isotopic enrichment is 99 atom % D .Chemical Reactions Analysis

This compound is stable if stored under recommended conditions .Scientific Research Applications

Antimicrobial Effects

Sodium butyrate has been studied for its potential in preventing Salmonella Enteritidis infection in poultry. Research indicates that dietary supplementation with sodium butyrate can significantly reduce Salmonella infection in birds, suggesting its use as a feed additive could offer a protective effect against bacterial infections in poultry farms (Fernández-Rubio et al., 2009).

Cell Differentiation and Proliferation

Studies have shown that sodium butyrate can inhibit cell proliferation and stimulate cell differentiation in colonic epithelial cell lines. This effect is likely linked to its ability to cause hyperacetylation of histone, thereby affecting gene expression and contributing to its potential therapeutic application in cancer treatment (Siavoshian et al., 2000).

Immune Response Regulation

Research in aquaculture has indicated that sodium butyrate can enhance the innate immune response in crustaceans, showing a significant reduction in mortality caused by white spot syndrome virus (WSSV) in crayfish. This suggests that sodium butyrate could be utilized to regulate the immunity of aquatic animals, offering a novel approach to disease treatment in aquaculture (Xiao et al., 2021).

Enhancement of Apoptosis in Cancer Cells

Sodium butyrate has been found to sensitize cancer cells to TRAIL-mediated apoptosis by inducing transcription from the DR5 gene promoter. This action facilitates the use of sodium butyrate as a potential sensitizer in cancer therapy, especially in enhancing the effectiveness of treatments aimed at inducing apoptosis in tumor cells (Kim et al., 2004).

Neuroprotective Effects

In the context of neurological health, sodium butyrate has been shown to attenuate neuronal apoptosis and improve neurological function following middle cerebral artery occlusion in rats. This demonstrates the potential of sodium butyrate in treating neurological injuries or diseases associated with apoptosis and inflammation in the central nervous system (Zhou et al., 2020).

Modulation of Gut Health

Sodium butyrate's role in gut health has been extensively studied, showing benefits such as modulation of gut microbiota composition, improvement of intestinal health, and potential anti-inflammatory effects in various models, including poultry and bovine macrophages. These studies suggest that sodium butyrate could serve as a valuable additive in animal nutrition, promoting gut health and reducing inflammation (Zou et al., 2019; Jiang et al., 2020).

Mechanism of Action

Sodium butyrate is a short-chain fatty acid that increases Treg levels . It plays a role in the prognosis of neurological function in diabetic stroke and the mechanism by which Tregs are amplified in the bilateral cerebral hemispheres . It also inhibits class I histone deacetylase (HDAC) activity, specifically HDAC1, HDAC2, HDAC3 .

Safety and Hazards

Future Directions

Sodium butyrate has been extensively studied in relation to the fermentative metabolites produced in the gut . It has been recognized for its modulation of immunity acting to support the mucosal barrier, regulation of epithelial inflammation, enhancement of host endocrine and metabolic functions, and helping to prevent neoplastic changes within the cell . Future research may focus on these areas and the role of Sodium Butyrate-4,4,4-D3 in these processes.

Properties

IUPAC Name |

sodium;4,4,4-trideuteriobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-NIIDSAIPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

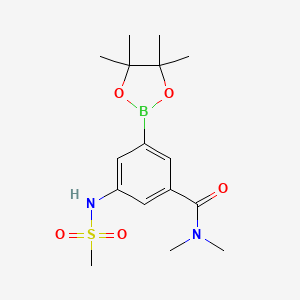

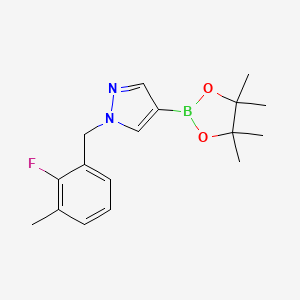

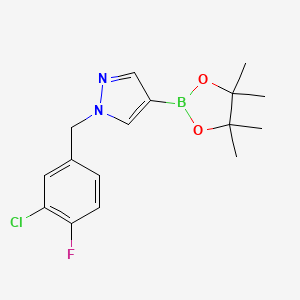

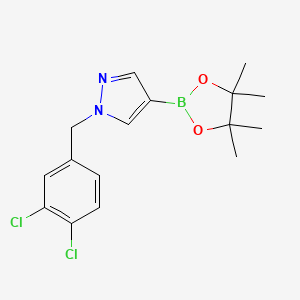

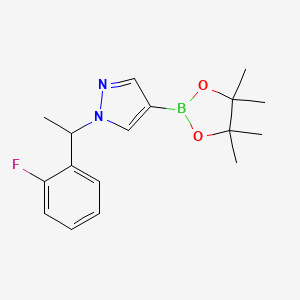

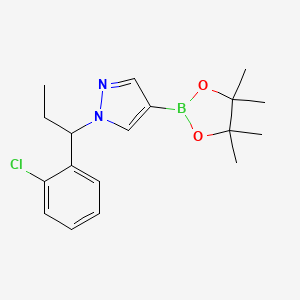

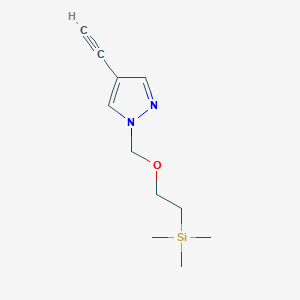

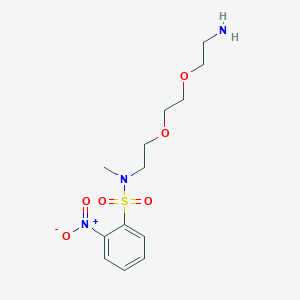

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.